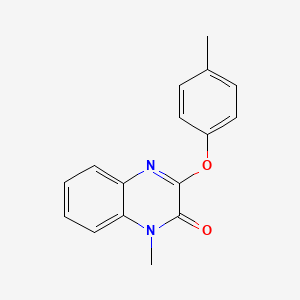

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

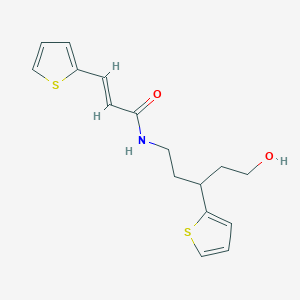

1-Methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone is a derivative of quinoxalinone, a bicyclic compound consisting of a fused benzene and pyrazine ring. This compound is of interest due to the broad spectrum of biological activities exhibited by quinoxalinone derivatives, which include antimicrobial, antiproliferative, and potential antidiabetic properties .

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves cyclization reactions of appropriate precursors. For instance, a novel and efficient synthesis method for quinoxalinone derivatives, which could potentially be applied to synthesize this compound, involves generating 3-chloroquinoxalin-2(1H)-ones as key intermediates from corresponding quinoxaline-2,3(1H,4H)-diones . Another method includes the cyclocondensation of N-(2-chloroacetylamino)benzophenone with thiophenol/phenol under basic conditions to yield 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinoxalinones . These methods highlight the versatility in synthesizing quinoxalinone derivatives by modifying the substituents on the core structure.

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by the presence of a quinoxalinone core, which can be further substituted at various positions to yield a wide range of compounds with diverse properties. The crystal structures of several quinoxalinone derivatives have been determined, revealing that they can crystallize in different systems such as monoclinic and orthorhombic, and exhibit various intermolecular interactions like hydrogen bonding .

Chemical Reactions Analysis

Quinoxalinone derivatives can undergo various chemical reactions, including reactions with alkyl, benzyl, and arenesulfonyl halides to give substituted quinoxalinones . They can also react with carboxylic acids to form fluorescent derivatives, which are useful in analytical applications such as high-performance liquid chromatography . The reactivity of these compounds makes them suitable for a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure. For example, the introduction of substituents at the 3-position of quinoxalinone can significantly enhance its biological activity . The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall pharmacological profile. Some derivatives exhibit phototoxicity and cytotoxic activities, which are valuable in the development of therapeutic agents . Additionally, the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains has been reported, suggesting their potential as new drugs for antimicrobial chemotherapy .

Eigenschaften

IUPAC Name |

1-methyl-3-(4-methylphenoxy)quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)20-15-16(19)18(2)14-6-4-3-5-13(14)17-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJMBBUBXMYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

methanone](/img/structure/B3018996.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)